molecular formula C8H9NO2 B7782512 4-[Hydroxy(methyl)amino]benzaldehyde

4-[Hydroxy(methyl)amino]benzaldehyde

Cat. No.: B7782512
M. Wt: 151.16 g/mol
InChI Key: AGYYDHTUGPTOLD-UHFFFAOYSA-N
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Description

Contextual Significance of Aromatic Aldehyde-Amine Frameworks

Aromatic aldehydes are notable for their reactivity, particularly with amines. The aldehyde's carbonyl group readily reacts with the amino group of a primary amine to form an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond. nih.govrsc.org This condensation reaction is a cornerstone of synthetic chemistry, enabling the construction of complex molecules and supramolecular structures.

These aromatic aldehyde-amine frameworks are integral to the synthesis of a wide array of chemical structures, including heterocyclic compounds and polymers. chemicalbook.com The nature of the substituents on the benzaldehyde (B42025) ring can significantly influence the reactivity of the aldehyde and the properties of the resulting amine-based products. nih.gov In biological contexts, the reaction of aromatic aldehydes with the amino groups of proteins is a key mechanism in toxicology and the skin sensitization potential of these compounds. nih.govnih.gov

Interdisciplinary Relevance in Synthetic Chemistry and Materials Science

The versatility of substituted benzaldehydes makes them valuable in diverse fields. In synthetic chemistry, they serve as crucial intermediates for creating highly functionalized molecules used in pharmaceuticals, agrochemicals, and fragrances. rug.nlmdpi.com Methodologies for synthesizing substituted benzaldehydes are continuously being developed, including one-pot procedures and catalytic methods designed to be efficient and environmentally conscious. researchgate.netnih.gov

In materials science, the directed assembly of molecules containing aldehyde and amine functionalities is used to create advanced materials. For example, the reaction can be employed to construct covalent organic frameworks (COFs) and other polymers with specific electronic or optical properties. The ability to tune the characteristics of the final material by choosing specific substituted benzaldehydes makes this a powerful strategy for developing novel materials for applications in electronics and catalysis. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[hydroxy(methyl)amino]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-9(11)8-4-2-7(6-10)3-5-8/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYYDHTUGPTOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 Hydroxy Methyl Amino Benzaldehyde and Analogues

Exploration of Precursor Compounds and Synthetic Routes

The synthesis of 4-[Hydroxy(methyl)amino]benzaldehyde and its analogues can be achieved through several strategic routes, primarily starting from halogenated or nitro-substituted benzaldehydes. These methods leverage fundamental organic reactions to introduce and modify the key functional groups on the aromatic ring.

Approaches from Halogenated Benzaldehyde (B42025) Intermediates

A common and direct approach to synthesizing 4-substituted benzaldehydes involves the nucleophilic aromatic substitution of a halogen atom, typically fluorine or chlorine, at the para-position of the benzaldehyde ring. This strategy is effective due to the activation of the aromatic ring by the electron-withdrawing aldehyde group.

The synthesis of analogues of this compound has been demonstrated using 4-fluorobenzaldehyde (B137897) as a starting material. The reaction proceeds by heating the halogenated benzaldehyde with a suitable secondary amine in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). nih.govacs.org For the specific synthesis of this compound, N-methylhydroxylamine would be the required nucleophile. The reaction involves the displacement of the fluoride (B91410) ion by the amine, a process facilitated by the electron-withdrawing nature of the formyl group.

This method is versatile and has been used to prepare a wide range of 4-aminobenzaldehyde (B1209532) derivatives. nih.govacs.org The general reaction conditions are adaptable, with temperatures ranging from 25 to 100 °C depending on the reactivity of the specific amine. acs.org

Table 1: Synthesis of 4-Aminobenzaldehyde Analogues from 4-Fluorobenzaldehyde

Starting Amine Product Reaction Conditions Yield Reference
Dipropylamine 4-(Dipropylamino)benzaldehyde 100 °C, 48 h 56% nih.gov
Piperidine 4-(Piperidin-1-yl)benzaldehyde 100 °C, 24 h 66.7% nih.gov
1-Methylpiperazine 4-(4-Methylpiperazin-1-yl)benzaldehyde 90 °C, 24 h 96.7% nih.gov

This table illustrates the general applicability of nucleophilic substitution on 4-fluorobenzaldehyde for synthesizing various analogues.

Another approach involves the hydrolysis of benzal halides. Aqueous dimethylamine (B145610) has been shown to be an efficient reagent for converting various benzal halides to their corresponding benzaldehydes. organic-chemistry.org This method provides an alternative route to the benzaldehyde core structure from different precursors. organic-chemistry.org

Conversion Pathways from Nitrobenzaldehyde Derivatives

Nitrobenzaldehydes serve as readily available precursors for the synthesis of aminobenzaldehydes and their derivatives through the reduction of the nitro group. The synthesis of quinolines, for example, utilizes the in situ reduction of 2-nitrobenzaldehydes to 2-aminobenzaldehydes with iron in acetic acid (Fe/AcOH), followed by cyclization. nih.gov This demonstrates the feasibility of reducing the nitro group in the presence of an aldehyde.

A plausible pathway to this compound from 4-nitrobenzaldehyde (B150856) could involve a controlled reduction. The partial reduction of the nitro group can yield a hydroxylamine (B1172632) intermediate, which can then be subjected to N-methylation. Alternatively, complete reduction to 4-aminobenzaldehyde, followed by N-methylation and subsequent N-oxidation, could achieve the desired product.

A well-documented method for preparing p-aminobenzaldehyde from p-nitrotoluene involves using sodium polysulfide, which accomplishes a synchronous oxidation of the methyl group and reduction of the nitro group. orgsyn.orgchemicalbook.com The resulting p-aminobenzaldehyde can then be diazotized and hydrolyzed to form 4-hydroxybenzaldehyde (B117250). chemicalbook.com This multi-step process highlights the chemical transformations available from nitro-aromatic precursors.

Direct and Indirect Amination/Hydroxylation Strategies for the N-Substituent

The formation of the N-hydroxy-N-methylamino substituent can be approached through several strategies.

Direct Amination: Hydroxylamine derivatives are recognized as potent aminating agents. nih.gov A direct approach could involve the reaction of a suitably activated benzaldehyde precursor with N-methylhydroxylamine.

Stepwise Functionalization: An indirect route could start with 4-aminobenzaldehyde. This primary amine can be N-methylated using reagents like methyl halides to form 4-(methylamino)benzaldehyde. echemi.com Subsequent N-oxidation or N-hydroxylation of the secondary amine would yield the final product. The synthesis of N-hydroxyindoles from 2-nitrostyrenes involves a base-mediated cyclization that forms an N-hydroxy intermediate, which can be subsequently methylated. nih.gov This indicates that N-hydroxylation followed by alkylation is a viable strategy.

Functional Group Transformations within the Benzaldehyde Framework

The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the N-hydroxy-N-methylamino group. Each site offers opportunities for a variety of chemical modifications.

Aldehyde Group Modification and Functionalization

The aldehyde group is a versatile functional handle for a wide array of chemical transformations. Its reactivity is well-established and includes condensation reactions, oxidation, and reduction.

Condensation Reactions: The aldehyde can react with active methylene (B1212753) compounds in Knoevenagel condensations. nih.gov It can also undergo condensation with ketones; for instance, N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is used to synthesize 2,5-bis[4-(methylaminoethanol)benzylidene]cyclopentanone. sigmaaldrich.comchemicalbook.com

Schiff Base Formation: Reaction with primary amines leads to the formation of imines, also known as Schiff bases. researchgate.netresearchgate.net This reaction is fundamental in the synthesis of various heterocyclic compounds.

Reductive Amination: The aldehyde can be converted into an amine through reductive amination. youtube.comyoutube.com This process typically involves the initial formation of an imine or iminium ion, followed by reduction with an agent like sodium cyanoborohydride. youtube.comyoutube.com

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. researchgate.net For example, 4-(dimethylamino)benzaldehyde (B131446) can be oxidized to 4-(dimethylamino)benzoic acid. researchgate.net Various methods exist for the selective oxidation of benzaldehydes to their corresponding benzoic acids. google.com

Other Reactions: The aldehyde group can also participate in the synthesis of polymers. For example, 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde is used in the synthesis of crosslinkable tricyanopyrroline polymeric electro-optic materials and polymethacrylates. chemicalbook.com

Table 2: Representative Reactions of the Aldehyde Group

Reaction Type Reagents Product Type Reference
Knoevenagel Condensation Active methylene compounds, base Substituted alkene nih.gov
Schiff Base Formation Primary amines Imine researchgate.netresearchgate.net
Reductive Amination Amines, NaBH₃CN Substituted amine youtube.comyoutube.com
Oxidation Oxidizing agents (e.g., KMnO₄) Carboxylic acid researchgate.net

Amine Group Derivatization and Reactivity

The N-hydroxy-N-methylamino group possesses two reactive sites: the nitrogen atom and the hydroxyl group, allowing for various derivatizations.

Alkylation/Acylation: The nitrogen atom is nucleophilic and can be further alkylated or acylated. Derivatization of amine groups is a common strategy in analytical chemistry to enhance detection. nih.govnih.gov

Hydroxyl Group Reactions: The hydroxyl moiety of the N-hydroxy group can undergo reactions typical of alcohols, such as ether formation (alkylation) or esterification. For the analogue N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, the terminal hydroxyl group can be converted to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. sigmaaldrich.comchemicalbook.com This demonstrates the potential for functionalizing hydroxyl groups attached to the nitrogen substituent.

Reactivity in Synthesis: The unique electronic properties of the para-amino substituent influence the reactivity of the entire molecule. The dialkylamino group in analogues like 4-(dimethylamino)benzaldehyde is known to be a strong electron-donating group, which enhances the reactivity of the aromatic ring and participates in the stabilization of intermediates in various reactions. researchgate.net The N-hydroxy-N-methylamino group would similarly influence the molecule's electronic properties.

Hydroxyl Group Chemical Transformations

The hydroxyl group of this compound, attached to the nitrogen atom, is a key site for further chemical modifications, allowing for the synthesis of a diverse range of analogues. The reactivity of this N-OH group is influenced by the electronic properties of the aromatic ring and the methyl group. Common transformations include O-alkylation and O-acylation, which yield N-alkoxy and N-acyloxy derivatives, respectively.

O-Alkylation: The hydroxyl group can be alkylated under basic conditions to form the corresponding ether. The reaction typically involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The choice of base and solvent is crucial to ensure efficient conversion and minimize side reactions.

A general method for the O-alkylation of N-substituted hydroxylamines involves the use of a base like sodium hydride to deprotonate the hydroxyl group, followed by reaction with an alkylating agent such as an alkyl halide. organic-chemistry.org For instance, N-aryl-N-methylhydroxylamines can be O-methylated using diazomethane (B1218177) after conversion to the corresponding trifluoroaceto or p-nitrobenzo hydroxamic acids, followed by cleavage with hydrazine. Another approach involves the use of methanesulfonates of alcohols for the O-alkylation of tert-butyl N-hydroxycarbamate, which can then be deprotected to yield the O-alkylated hydroxylamine. Palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonates has also been reported, offering a method for introducing allyl groups.

O-Acylation: Acylation of the hydroxyl group leads to the formation of N-acyloxy derivatives. This transformation can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. These N-acyloxy compounds can be important intermediates in further synthetic transformations.

For example, N-arylhydroxylamines can be acylated with acetoxyacetyl chloride, followed by saponification to yield glycolylhydroxamic acids. nih.gov The resulting N-glycolylhydroxamic acids can then be converted to their N-acyloxy esters by treatment with their thallous salts and subsequent acetylation with acetyl chloride. nih.gov It has been noted that N-acetoxy esters of N-glycolylhydroxamic acids can be unstable and undergo rearrangements. nih.gov

The following table summarizes plausible chemical transformations of the hydroxyl group of this compound based on the reactivity of analogous N-arylhydroxylamines.

TransformationReagents and ConditionsProduct
O-Methylation1. NaH, THF; 2. CH₃I4-[Methoxy(methyl)amino]benzaldehyde
O-Ethylation1. K₂CO₃, Acetone; 2. CH₃CH₂Br4-[Ethoxy(methyl)amino]benzaldehyde
O-Benzylation1. NaH, DMF; 2. BnBr4-[Benzyloxy(methyl)amino]benzaldehyde
O-AcetylationAc₂O, Pyridine4-[Acetoxy(methyl)amino]benzaldehyde
O-BenzoylationBzCl, Et₃N, CH₂Cl₂4-[Benzoyloxy(methyl)amino]benzaldehyde

Optimization of Reaction Conditions and Synthesis Scale-Up

The efficient synthesis of this compound, often achieved through the Vilsmeier-Haack reaction, is highly dependent on the optimization of reaction parameters. chemistrysteps.comwikipedia.org Key factors that influence the yield and purity of the product include temperature, solvent, and the stoichiometry of the reagents. chemistrysteps.com

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic compound, in this case, a derivative of N-methylaniline, using a Vilsmeier reagent. researchgate.netijpcbs.com The Vilsmeier reagent is typically generated in situ from a formamide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com

Optimization of Reaction Conditions:

Several factors can be adjusted to optimize the Vilsmeier-Haack reaction for the synthesis of aminobenzaldehydes: chemistrysteps.comwikipedia.org

Temperature: The formation of the Vilsmeier reagent is an exothermic process and often requires initial cooling. chemistrysteps.com The subsequent formylation reaction temperature is substrate-dependent and can range from below 0°C to around 80°C. nih.gov Careful temperature control is crucial to prevent side reactions and decomposition of the product.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. chemistrysteps.com While DMF can act as both a reagent and a solvent, other solvents like dichloromethane, 1,2-dichloroethane, chloroform, toluene, and dioxane have also been employed. chemistrysteps.comrsc.org In some cases, solvent-free conditions using microwave irradiation have been shown to be effective, reducing reaction times and improving yields. ijpcbs.com

Ratio of Reagents: The molar ratio of the substrate, DMF, and POCl₃ is a critical parameter. chemistrysteps.com Optimizing this ratio is essential to ensure complete conversion of the starting material while minimizing the formation of byproducts.

The table below illustrates the effect of varying reaction conditions on the Vilsmeier-Haack formylation of a generic N-alkylaniline, which serves as a model for the synthesis of this compound.

SubstrateFormylating AgentSolventTemperature (°C)Yield (%)Reference
N-MethylanilinePOCl₃/DMFDichloromethane0 - 25Moderate to Good chemistrysteps.com
N,N-DimethylanilinePOCl₃/DMFNone0 - 90High ijpcbs.com
AcetanilidePOCl₃/DMFMicellar (CTAB)RefluxGood ijpcbs.com
N-MethylanilinePOCl₃/DMFToluene25 - 60Good rsc.org

Synthesis Scale-Up:

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several challenges that need to be addressed to ensure safety, efficiency, and cost-effectiveness.

A primary concern during the scale-up of the Vilsmeier-Haack reaction is the management of its exothermic nature. The reaction between DMF and POCl₃ can generate a significant amount of heat, which, if not properly controlled, can lead to a runaway reaction. Therefore, efficient heat dissipation through appropriate reactor design and cooling systems is paramount.

One strategy to mitigate the thermal hazards is to add the Vilsmeier reagent to the substrate solution in a controlled manner, allowing the exothermic reaction to be consumed as it is generated. This approach avoids the accumulation of large quantities of the highly reactive and potentially unstable Vilsmeier reagent.

The choice of solvent also becomes more critical at an industrial scale, with considerations for safety, environmental impact, and cost. While chlorinated solvents are effective, their use may be restricted due to environmental regulations. Greener alternatives and solvent-free protocols are therefore of increasing interest. researchgate.net

Furthermore, the work-up procedure, which typically involves hydrolysis of the intermediate iminium salt, needs to be optimized for large-scale production. researchgate.net This includes efficient product isolation, purification, and waste stream management.

Reaction Mechanisms and Pathways of 4 Hydroxy Methyl Amino Benzaldehyde and Its Derivatives

Mechanistic Investigations of Condensation and Addition Reactions

The aldehyde moiety is the primary site for condensation and addition reactions, serving as a key electrophilic center. The N-hydroxy(methyl)amino substituent significantly modulates this reactivity through its electronic effects on the aromatic ring.

The mechanism is typically initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. libretexts.org This is followed by a series of proton transfer steps to form a carbinolamine, or hemiaminal, intermediate. nih.govlibretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orglibretexts.org Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product (C=N). libretexts.org The rate of imine formation is often pH-dependent; optimal rates are typically observed around a pH of 5, as sufficient acid is needed to catalyze the dehydration step without fully protonating and deactivating the amine nucleophile. libretexts.orglumenlearning.com

The reaction can be carried out with a variety of primary amines, leading to a diverse range of Schiff base derivatives. Some examples are outlined in the table below.

Reactant (Primary Amine)Product (Imine/Schiff Base)
Aniline (B41778)4-[Hydroxy(methyl)amino]-N-phenylmethanimine
EthylamineN-Ethyl-1-(4-[hydroxy(methyl)amino]phenyl)methanimine
BenzylamineN-Benzyl-1-(4-[hydroxy(methyl)amino]phenyl)methanimine

Hemiaminals (also known as carbinolamines) are crucial, albeit often transient, intermediates in the formation of imines from aldehydes and amines. wikipedia.orgebi.ac.uk They are defined by the presence of a hydroxyl group and an amine attached to the same carbon atom. wikipedia.org The formation of the hemiaminal is the initial nucleophilic addition step in the reaction pathway. libretexts.org

Generally, hemiaminals derived from primary amines and simple aldehydes are unstable and readily dehydrate to form the more stable imine. wikipedia.orgebi.ac.uk However, the stability and isolability of these intermediates can be influenced by the structural features of the reactants and the reaction conditions. nih.gov Studies on the condensation of various substituted benzaldehydes with 4-amino-3,5-dimethyl-1,2,4-triazole have shown that stable hemiaminals can be formed and characterized. nih.govresearchgate.net The reaction proceeds in two steps: the formation of the hemiaminal, followed by its potential dehydration to the Schiff base. nih.gov The balance between these two species is affected by factors such as solvent polarity and the electronic nature of substituents on the benzaldehyde (B42025) ring. researchgate.netmdpi.com For instance, the presence of certain substituents can stabilize the hemiaminal intermediate, allowing for its isolation.

The following table, based on findings from related benzaldehyde systems, illustrates how substituents can influence the reaction outcome between an aminotriazole and a substituted benzaldehyde, indicating the potential for similar effects with 4-[Hydroxy(methyl)amino]benzaldehyde derivatives. nih.gov

Benzaldehyde SubstituentReaction Outcome (Yield %)
Para Substituents Hemiaminal
p-N(CH₃)₂88
p-OCH₃95
p-CH₃93
p-Cl46
p-NO₂0
Ortho Substituents Hemiaminal
o-OH100
o-Cl100
o-NO₂100

Data adapted from studies on 4-amino-3,5-dimethyl-1,2,4-triazole to illustrate substituent effects on the hemiaminal-Schiff base equilibrium. nih.gov

In some contexts, such as in organometallic chemistry, hemiaminal intermediates can be stabilized through coordination to a metal center, allowing for their detailed structural characterization. acs.org

The aldehyde group of this compound can participate in carbon-carbon bond-forming reactions, notably Aldol and Knoevenagel condensations.

Aldol Condensation: Because this compound lacks α-hydrogens, it cannot form an enolate and self-condense. However, it can act as the electrophilic partner in a directed or "crossed" Aldol condensation with a carbonyl compound that does possess α-hydrogens, such as a ketone or another aldehyde. masterorganicchemistry.com This specific type of crossed Aldol reaction between an aromatic aldehyde and a ketone is known as the Claisen-Schmidt condensation. libretexts.org The reaction is typically base-catalyzed, wherein a base abstracts an α-proton from the enolizable partner (e.g., acetone) to form a nucleophilic enolate. magritek.comumkc.edu This enolate then attacks the carbonyl carbon of this compound. The initial product is a β-hydroxy carbonyl compound, which often dehydrates upon heating to yield a highly conjugated α,β-unsaturated carbonyl compound. masterorganicchemistry.commagritek.com

Knoevenagel Condensation: The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like an amine (e.g., piperidine) or its salt. organicreactions.orgmychemblog.com this compound serves as the aldehyde component in this reaction. The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. mychemblog.com Subsequent dehydration leads to the formation of a new carbon-carbon double bond. tandfonline.com This reaction is a powerful tool for synthesizing various α,β-unsaturated compounds. tandfonline.combas.bg

Active Methylene CompoundElectron-Withdrawing Groups (EWG)Product Type
Diethyl malonate-COOEt, -COOEtα,β-Unsaturated ester
Malononitrile-CN, -CNα,β-Unsaturated nitrile
Ethyl cyanoacetate-CN, -COOEtα,β-Unsaturated cyano-ester
Acetylacetone-COCH₃, -COCH₃α,β-Unsaturated diketone

Catalytic Approaches in Reaction Pathway Control

The synthesis and subsequent reactions of this compound are intricately controlled by catalytic processes that guide the reaction pathways to favor the desired products. The primary catalytic strategies revolve around the selective reduction of a nitro precursor and the subsequent or simultaneous N-methylation.

A principal pathway for the synthesis of N-aryl hydroxylamines, including the precursor to the title compound, is the selective catalytic hydrogenation of the corresponding nitroarene. In the case of this compound, the synthesis would commence with 4-nitrobenzaldehyde (B150856). The challenge in this catalytic reduction is to halt the reaction at the hydroxylamine (B1172632) stage, preventing further reduction to the corresponding aniline. nih.gov

Supported platinum catalysts, such as platinum on silica (B1680970) (Pt/SiO₂) or platinum on carbon (Pt/C), have demonstrated high efficacy in this selective transformation. rsc.org The key to achieving high selectivity lies in the use of specific additives or promoters that modulate the catalyst's activity. For instance, dimethyl sulfoxide (B87167) (DMSO) is often employed as an inhibitor for the further hydrogenation of the hydroxylamine to the amine. nih.gov The addition of amines, like triethylamine, can promote the conversion of the nitroaromatic starting material. rsc.org

Recent research has also identified 4-(dimethylamino)pyridine (DMAP) as a highly effective additive in Pt/C-catalyzed hydrogenations, significantly boosting both activity and selectivity for the N-arylhydroxylamine under mild conditions. nih.gov This approach has been successfully applied to a variety of substituted nitroarenes, suggesting its applicability to 4-nitrobenzaldehyde. The electronic properties of substituents on the aromatic ring can influence the reaction, with electron-donating groups sometimes making the hydroxylamine intermediate more susceptible to further reduction. nih.gov

The following table summarizes representative catalytic systems used for the selective hydrogenation of nitroarenes to N-arylhydroxylamines, which are analogous to the first step in synthesizing this compound.

CatalystSubstrateAdditive(s)SolventConditionsYield of N-Arylhydroxylamine (%)Selectivity (%)
5 wt% Pt/SiO₂NitrobenzeneDimethyl sulfoxide, TriethylamineIsopropanol1 bar H₂, Room Temp., 2 h98.898.8
5 wt% Pt/CNitrobenzeneDimethyl sulfoxide, TriethylamineIsopropanol1 bar H₂, Room Temp., 2 h97.297.2
Pt/CNitroarenesDMAPNot specifiedMild conditionsUp to >99Up to >99

Following the formation of 4-(hydroxyamino)benzaldehyde, the subsequent step is N-methylation. Catalytic N-methylation of amines is a well-established field, often utilizing C1 sources like methanol (B129727) or formaldehyde. rsc.orgnih.gov Transition metal catalysts, including those based on iridium, are effective for the N-methylation of nitroarenes using methanol as both the C1 source and a reducing agent. rsc.org Mechanistic studies suggest these reactions can proceed through a "borrowing-hydrogen" mechanism, involving intermediate nitrosobenzene (B162901) and N-phenylhydroxylamine species. rsc.org

Alternatively, a direct reductive N-methylation of nitro compounds offers a more streamlined approach, avoiding the isolation of the intermediate amine or hydroxylamine. nih.gov Various catalytic systems have been developed for this purpose. For instance, commercial Pd/C has been used for the N-methylation of nitroarenes with methanol, where the reaction proceeds through the aniline intermediate. sci-hub.se

The table below outlines catalytic systems relevant to the N-methylation step.

CatalystSubstrateMethylating AgentReducing AgentBaseConditionsProductYield (%)
[IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)]NitroarenesMethanolMethanolCs₂CO₃Not specifiedN-monomethyl aminesGood
10% Pd/CNitrobenzeneMethanolMethanolt-BuOK130 °C, 20 hN-methylaniline>95 (selectivity)

These catalytic strategies provide a framework for controlling the reaction pathways to selectively synthesize this compound and its derivatives, highlighting the importance of catalyst selection, additives, and reaction conditions in achieving high yields and selectivities.

Theoretical and Computational Chemistry of 4 Hydroxy Methyl Amino Benzaldehyde Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, we can determine the electron distribution and energy levels within 4-[Hydroxy(methyl)amino]benzaldehyde.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Energies (HOMO-LUMO)

Density Functional Theory (DFT) has emerged as a leading computational method for predicting the molecular and electronic structure of organic compounds with a favorable balance of accuracy and computational cost. For this compound, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine its most stable three-dimensional arrangement (molecular geometry). These calculations optimize bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

A critical aspect of the electronic structure revealed by DFT is the nature of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

In this compound, both the hydroxyl (-OH) and the methylamino (-NH(CH₃)) groups are electron-donating. These groups increase the electron density of the benzene (B151609) ring, which in turn raises the energy of the HOMO and can lower the HOMO-LUMO gap compared to unsubstituted benzaldehyde (B42025). A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive. For instance, studies on similar molecules like 4-hydroxybenzaldehyde (B117250) have shown that the presence of an electron-donating group leads to a smaller energy gap, indicating higher chemical reactivity and charge transfer possibilities within the molecule. mdpi.com

Table 1: Representative Frontier Orbital Energies and Gaps for Related Benzaldehyde Derivatives (Theoretical Values)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzaldehyde-6.89-1.875.02
4-Hydroxybenzaldehyde-6.21-1.984.23
4-Aminobenzaldehyde (B1209532)-5.85-1.794.06

Note: The values in this table are illustrative and derived from computational studies on analogous compounds to demonstrate electronic trends. Actual values for this compound would require specific calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform. DFT calculations can provide a detailed picture of this distribution through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses assign partial charges to each atom, revealing the electronic effects of the substituents. For this compound, the electron-donating hydroxyl and methylamino groups are expected to increase the negative charge on the aromatic ring, particularly at the ortho and para positions relative to these groups.

A more intuitive way to visualize the charge distribution is through a Molecular Electrostatic Potential (MESP) map. The MESP is plotted onto the electron density surface of the molecule, using a color scale to indicate regions of negative and positive electrostatic potential.

Red regions indicate a negative potential, corresponding to areas with high electron density. These are typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen and are susceptible to electrophilic attack. In this compound, the oxygen of the carbonyl group and the hydroxyl group, as well as the nitrogen of the methylamino group, would be expected to be electron-rich.

Blue regions indicate a positive potential, corresponding to electron-deficient areas. These are prone to nucleophilic attack. The hydrogen atoms of the hydroxyl and amino groups, as well as the carbon atom of the carbonyl group, are expected to be electron-poor.

Green regions represent neutral or near-neutral potential.

MESP analysis of related molecules like 4-hydroxybenzaldehyde has confirmed that the carbonyl oxygen and the hydroxyl oxygen are regions of high negative potential, while the aldehydic proton and the hydroxyl proton are regions of positive potential. mdpi.com This information is invaluable for predicting how the molecule will interact with other molecules, including receptors or reactants.

Simulation of Reaction Mechanisms and Energetic Profiles

Computational chemistry allows for the in-silico exploration of chemical reactions, providing insights into their feasibility, pathways, and rates.

Transition State Identification and Reaction Barrier Determination

For any chemical reaction, the reactants must pass through a high-energy state known as the transition state (TS) before forming products. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy corresponds to a faster reaction.

Computational methods can be used to locate the geometry of the transition state and calculate its energy. This is a critical step in understanding reaction mechanisms. For instance, in reactions involving the aldehyde group of this compound, such as nucleophilic addition, computational chemists can model the approach of the nucleophile and identify the TS structure. The electron-donating nature of the hydroxy and methylamino groups would likely influence the stability of the transition state and thus the reaction barrier.

Solvent Effects on Reaction Kinetics and Thermodynamics

Many chemical reactions occur in a solvent, which can significantly influence the reaction's kinetics and thermodynamics. Computational models can account for the presence of a solvent, either explicitly by including individual solvent molecules in the calculation or implicitly by treating the solvent as a continuous medium with a specific dielectric constant (e.g., using the Polarizable Continuum Model, PCM).

For this compound, the presence of polar functional groups (-OH, -NH(CH₃), -CHO) means that its reactivity and stability can be highly dependent on the solvent. For example, a polar solvent could stabilize charged intermediates or transition states through hydrogen bonding or dipole-dipole interactions, thereby altering the reaction pathway and rate compared to a nonpolar solvent.

Prediction of Spectroscopic Properties and Reactivity Parameters

Computational chemistry is also a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. The predicted spectra can then be compared with experimental data.

Furthermore, various reactivity descriptors can be calculated from the electronic structure data. These include:

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A global measure of electrophilic character.

These parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of this compound with other related compounds.

Role of 4 Hydroxy Methyl Amino Benzaldehyde As a Building Block in Organic Synthesis

Precursor for Advanced Molecular Architectures

The inherent electronic and structural properties of the 4-[Hydroxy(methyl)amino]benzaldehyde scaffold make it an ideal starting point for the synthesis of sophisticated molecules with tailored functions. The interplay between the electron-donating hydroxy(methyl)amino group and the electron-withdrawing aldehyde group creates a "push-pull" system, a fundamental design principle for materials with interesting optical and electronic properties.

The electronic push-pull character of this compound is a key feature for designing dyes and fluorescent probes. The reaction of the aldehyde group can modulate the electronic properties of the entire molecule, leading to changes in color or fluorescence. For instance, condensation of the aldehyde with an appropriate nucleophile can extend the π-conjugated system, shifting the absorption and emission wavelengths.

This principle is well-established with structural analogs. 4-(Dimethylamino)benzaldehyde (B131446) (DMAB), a closely related compound, is famously used in Ehrlich's reagent to produce a colored adduct with indoles. researchgate.netebi.ac.uk Similarly, fluorescent probes for aldehydes have been developed where the conversion of an amino group to an imine upon reaction with the target aldehyde "turns on" fluorescence. mdpi.com The this compound scaffold is primed for such applications. Its aldehyde group can react with specific analytes, and the resulting change in the electronic state of the molecule, influenced by the potent electron-donating amino group, can generate a detectable optical signal. rsc.org For example, a research project focused on the synthesis of 4-[bis(4-methylphenyl)amino] benzaldehyde (B42025) specifically investigated its solvatofluorochromism (color change in different solvents) and mechanofluorochromism (color change upon mechanical force), highlighting the utility of the aminobenzaldehyde scaffold in creating environmentally sensitive materials. nih.gov

The dual functionality of this compound allows it to serve as a monomer or a cross-linking agent in the synthesis of polymers. The aldehyde group can participate in condensation polymerization reactions, while the hydroxyl group on the nitrogen offers an additional site for modification or polymerization, for instance, through esterification.

Research on analogous compounds demonstrates this potential. 4-((2-Hydroxyethyl)methylamino)benzaldehyde is explicitly used in the synthesis of crosslinkable polymeric electro-optic materials. chemicalbook.com Furthermore, 4-Aminobenzaldehyde (B1209532) has been employed as a bifunctional linker to construct two-dimensional imine covalent organic frameworks (COFs), where both the aldehyde and amine groups are used to build the polymeric lattice. medchemexpress.com The aldehyde group of this compound could similarly be used to form polymers with compounds containing multiple amine functionalities. biosynth.com

In the realm of supramolecular chemistry, the hydroxylamino group's capacity for hydrogen bonding is a significant asset. This allows the molecule to participate in the formation of ordered, non-covalent assemblies. Reports on the co-assembly of molecules capped with amino acids into hydrogels highlight the importance of hydrogen bonding and charge-transfer interactions as driving forces. rsc.org The structure of this compound, with its hydrogen-bond donor (OH) and acceptor (O=C) sites, makes it a candidate for directing the formation of such complex supramolecular structures.

Synthetic Intermediate for Complex Molecular Construction

Beyond its role as a direct precursor to functional materials, this compound is a valuable intermediate that provides access to more complex molecular targets through a variety of synthetic strategies.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. beilstein-journals.org Aldehydes and amines are cornerstone reactants in many of the most important MCRs. nih.govnih.gov The structure of this compound, possessing an aldehyde and a modifiable amino function, makes it an attractive substrate for such reactions.

The reactivity of the aldehyde and the N-hydroxy-N-methylamino group (which can act as a modified amine or be converted to an amine) can be harnessed in various MCRs to rapidly build molecular complexity.

Table 1: Potential Multicomponent Reactions for the this compound Scaffold

Reaction NameKey ReactantsPotential Role of the Scaffold
Ugi Reaction Aldehyde, Amine, Isocyanide, Carboxylic AcidThe scaffold provides the aldehyde component.
Mannich Reaction Aldehyde, Amine, Enolizable Carbonyl CompoundThe scaffold provides the aldehyde component. nih.gov
Petasis Reaction Amine, Aldehyde, Vinyl- or Aryl-boronic AcidThe scaffold provides the aldehyde component. beilstein-journals.org
Povarov Reaction Aromatic Amine, Aldehyde, Alkene/AlkyneThe scaffold provides the aldehyde component. nih.gov

For example, in a hypothetical Ugi four-component reaction, the aldehyde group of this compound could react with an external amine, an isocyanide, and a carboxylic acid to create a complex α-acylaminoamide structure in a single, highly efficient step. nih.gov The versatility of MCRs allows for the generation of large libraries of diverse compounds from a single core scaffold. researchgate.net

Chemical derivatization is a process used to modify a compound to make it suitable for a particular analytical method, often by adding a group that is easily detectable. sdiarticle4.com The functional groups of this compound allow it to be both a target for derivatization and a reagent for derivatizing other molecules.

As a target, the aldehyde can be reacted with various hydrazine-based reagents to form stable, detectable hydrazones. sci-hub.se As a reagent, its aldehyde group is highly valuable. It can react with primary amines—such as those in amino acids or on the surface of proteins—to form a Schiff base (imine). This reaction is fundamental to both analytical chemistry and bioconjugation.

For analytical purposes, this reaction can be used to quantify primary amines via HPLC, where the benzaldehyde-derived tag allows for UV or fluorescence detection. thermofisher.com Several reagents are used for pre-column derivatization of amines, and while this compound is not a standard reagent, its structural analog 4-(dimethylamino)benzaldehyde is used in colorimetric assays. researchgate.net

For bioconjugation, the aldehyde provides a means to covalently attach the molecule to biomolecules. The reaction of an aldehyde with an amine on a protein, followed by reduction of the resulting imine, forms a stable carbon-nitrogen bond, effectively linking the scaffold to a biological target for diagnostic or therapeutic applications.

Table 2: Common Derivatizing Reagents for Amine and Aldehyde Analysis

ReagentTarget Functional GroupDetection Method
o-Phthalaldehyde (OPA)Primary AminesFluorescence sdiarticle4.comthermofisher.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary & Secondary AminesFluorescence sdiarticle4.comthermofisher.com
Dansyl ChloridePrimary & Secondary AminesFluorescence nih.gov
Phenylisothiocyanate (PITC)Primary & Secondary AminesUV Absorption nih.gov
2,4-Dinitrophenylhydrazine (DNPH)Aldehydes & KetonesUV/Visible Absorption

Design Principles for New Chemical Entities based on the Core Scaffold

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. Scaffold hopping is a widely used strategy to discover new drugs by replacing the central core of a known active compound with a different, novel scaffold while aiming to retain or improve biological activity. nih.govchemrxiv.org This is often done to improve properties such as potency, selectivity, or metabolic stability, or to secure new intellectual property. rsc.orgresearchgate.net

The this compound structure can serve as the starting point for a scaffold hopping campaign. The key pharmacophoric features—the aromatic ring, the hydrogen-bonding hydroxylamino group, and the reactive aldehyde (or a group derived from it)—are arranged in a specific spatial orientation. A medicinal chemist could use this arrangement as a template to design new molecules.

Design principles would involve:

Ring System Replacement: The central phenyl ring could be replaced by various isosteric five- or six-membered heterocyclic rings (e.g., pyridine, pyrimidine, thiophene). This is a common strategy to alter a compound's metabolic profile, as replacing a phenyl ring with a more electron-deficient heterocycle can increase its resistance to oxidative metabolism. rsc.org

Functional Group Bioisosteres: The aldehyde or hydroxylamino groups could be replaced with bioisosteres—different functional groups that retain similar biological activity. For example, the aldehyde could be replaced with a nitrile or a ketone, while the hydroxylamino group could be modified to an amide or a different hydrogen-bonding group.

Conformational Constraint: The scaffold could be rigidified by incorporating it into a bicyclic or polycyclic system to lock it into a specific conformation that might have a higher affinity for a biological target.

By applying these principles, a large virtual library of new chemical entities can be designed based on the original this compound scaffold, leading to the identification of compounds with improved drug-like properties. dundee.ac.uk

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of "4-[Hydroxy(methyl)amino]benzaldehyde". By probing the interactions of the molecule with electromagnetic radiation, chemists can map its atomic framework and identify its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: The proton NMR spectrum of "this compound" would exhibit distinct signals corresponding to each type of proton. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to their coupling with adjacent protons. Specifically, the two protons ortho to the aldehyde group would be expected at a different chemical shift than the two protons ortho to the N-hydroxy-N-methylamino group. The aldehyde proton (CHO) characteristically appears as a singlet far downfield (around 9.7-10.0 ppm). The methyl protons (N-CH₃) would present as a sharp singlet, while the hydroxyl proton (N-OH) would also be a singlet, though its position can be variable and it may be broadened by exchange.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the low-field end of the spectrum (typically 190-195 ppm). The aromatic carbons show signals in the 110-160 ppm range, with the carbon atom attached to the electron-donating amino group appearing at a higher field and the carbon attached to the electron-withdrawing aldehyde group at a lower field. The methyl carbon (N-CH₃) would be found at the high-field end of the spectrum.

While specific, published experimental data for this exact compound is scarce, the expected chemical shifts can be predicted based on data from analogous structures like 4-hydroxybenzaldehyde (B117250) and 4-(dimethylamino)benzaldehyde (B131446). chemicalbook.comchemicalbook.com

Interactive Data Table: Predicted NMR Data for this compound

The following table presents predicted chemical shift (δ) values based on structural analysis and comparison with similar compounds. Actual experimental values may vary based on solvent and other conditions.

Atom Type Technique Predicted Chemical Shift (ppm) Multiplicity Notes
Aldehyde H¹H NMR~9.75Singlet (s)Characteristic downfield shift for aldehyde protons.
Aromatic H (ortho to CHO)¹H NMR~7.80Doublet (d)Deshielded by the electron-withdrawing aldehyde group.
Aromatic H (ortho to N(OH)CH₃)¹H NMR~7.00Doublet (d)Shielded by the electron-donating amino group.
Methyl H¹H NMR~3.10Singlet (s)Protons on the N-methyl group.
Hydroxyl H¹H NMRVariableSinglet (s), broadChemical shift is concentration and solvent dependent.
Carbonyl C¹³C NMR~192-Carbon of the aldehyde group (C=O).
Aromatic C (C-N)¹³C NMR~155-Carbon attached to the nitrogen atom.
Aromatic C (C-CHO)¹³C NMR~132-Carbon attached to the aldehyde group.
Aromatic C (ortho to CHO)¹³C NMR~130-Aromatic carbons adjacent to the aldehyde.
Aromatic C (ortho to N(OH)CH₃)¹³C NMR~112-Aromatic carbons adjacent to the amino group.
Methyl C¹³C NMR~40-Carbon of the N-methyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of "this compound" would display several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde would be prominent around 1680-1700 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic ring (just above 3000 cm⁻¹) and the aldehyde C-H (around 2820 cm⁻¹ and 2720 cm⁻¹). The N-methyl group would have its own C-H stretching and bending vibrations. A broad absorption band in the region of 3100-3400 cm⁻¹ would be indicative of the O-H stretch from the hydroxylamino group. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. chemicalbook.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchHydroxylamino (-N-OH)3100 - 3400Medium, Broad
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium
C-H Stretch (Aldehyde)(O=)C-H2800 - 2850 & 2700 - 2750Medium, often two peaks
C=O StretchAldehyde (-CHO)1680 - 1700Strong, Sharp
C=C Stretch (Aromatic)Ar C=C1450 - 1600Medium to Strong
C-N StretchAryl-N1250 - 1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in "this compound". The spectrum provides information on the extent of conjugation. The combination of the benzaldehyde (B42025) moiety and the hydroxylamino group attached to the aromatic ring results in a chromophore that absorbs UV light. One would expect to see strong absorption bands (λ_max) corresponding to π → π* transitions of the conjugated aromatic system. The presence of the electron-donating hydroxylamino group and the electron-withdrawing aldehyde group in a para-relationship typically leads to a significant bathochromic (red) shift compared to unsubstituted benzene. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a primary method for determining the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

For "this compound" (molecular formula C₈H₉NO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (151.15 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of the aldehyde proton ([M-1]⁺) or the entire formyl group ([M-29]⁺, loss of CHO). Further fragmentation of the aromatic ring and the hydroxylamino group would yield additional characteristic peaks, helping to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound. researchgate.net

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely employed in pharmaceutical and chemical research to assess the purity of compounds.

For the analysis of "this compound," a reversed-phase HPLC method would typically be developed. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, usually a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The components of the sample are separated based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column. A UV detector is commonly used for detection, set to a wavelength where the analyte exhibits strong absorbance. By running a sample of the synthesized compound, a chromatogram is produced. The presence of a single, sharp peak at a specific retention time indicates a high degree of purity, while the appearance of multiple peaks signifies the presence of impurities. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. The resulting data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined with high precision.

Although a crystal structure for "this compound" is not publicly available, the crystallographic data for the closely related compound, 4-(Dimethylamino)benzaldehyde, provides a valuable reference for the type of structural information that can be obtained. researchgate.net A study on 4-(Dimethylamino)benzaldehyde revealed that the molecule crystallizes in the monoclinic system with the space group P21/n. researchgate.net The aldehyde and dimethylamino groups were found to be essentially coplanar with the benzene ring. researchgate.net

The following table presents the crystallographic data for 4-(Dimethylamino)benzaldehyde as an illustrative example.

ParameterValueReference
Chemical FormulaC9H11NO researchgate.net
Molecular Weight149.19 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP21/n researchgate.net
a (Å)10.356 (6) researchgate.net
b (Å)7.686 (4) researchgate.net
c (Å)20.8434 (13) researchgate.net
β (°)96.808 (13) researchgate.net
Volume (ų)1647.4 (12) researchgate.net
Z8 researchgate.net
Temperature (K)123 researchgate.net

This level of detailed structural data from X-ray crystallography is invaluable for understanding the solid-state packing, intermolecular interactions, and for correlating the structure with the compound's physical and chemical properties.

Q & A

Q. How can enzymatic synthesis be scaled for high-yield production?

  • Answer :
  • Immobilized Enzymes : SHMT immobilized on chitosan beads enhances reusability. Optimize reaction conditions (pH 7.5, 37°C) via Design of Experiments (DoE) .

Q. What analytical techniques validate purity in synthetic batches?

  • Answer :
  • HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to detect impurities <0.1%.
  • Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

Data Interpretation and Reporting

Q. How should researchers report conflicting solubility data?

  • Answer : Conduct comparative studies using standardized protocols (e.g., shake-flask method at 25°C). Report solvent polarity (logP) and hydrogen-bonding capacity to contextualize results .

Q. What statistical methods are recommended for pharmacological data analysis?

  • Answer : Use nonlinear regression (GraphPad Prism) for dose-response curves. Apply ANOVA with Tukey’s post hoc test to compare treatment groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.